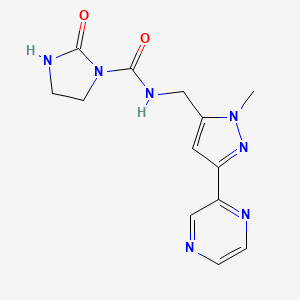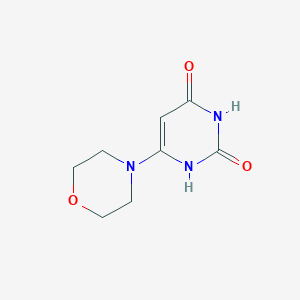
6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione, also known as MPD, is a chemical compound with potential applications in scientific research. MPD is a heterocyclic compound that contains both pyrimidine and morpholine rings. The compound has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
作用机制
The mechanism of action of 6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione involves the inhibition of kinase activity by binding to the ATP-binding site of the kinase. The binding of 6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione to the kinase prevents the phosphorylation of the substrate, which is necessary for the activation of downstream signaling pathways. This inhibition of kinase activity leads to the suppression of cell growth and proliferation.
Biochemical and Physiological Effects:
6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione has been shown to have both biochemical and physiological effects. Biochemically, 6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione has been shown to inhibit the activity of several kinases, which are involved in various cellular processes. Physiologically, 6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione has been shown to suppress cell growth and proliferation, which is important in the treatment of cancer and other diseases.
实验室实验的优点和局限性
6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione has several advantages for lab experiments. It is a potent and selective kinase inhibitor, which allows for the specific targeting of kinases involved in various cellular processes. 6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione is also easy to synthesize and purify, which makes it readily available for research purposes. However, 6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione also has some limitations. It has poor solubility in water, which can limit its use in certain experiments. 6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione also has potential toxicity, which needs to be carefully evaluated in cell-based and animal studies.
未来方向
There are several future directions for research on 6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione. One direction is the development of more potent and selective kinase inhibitors based on the structure of 6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione. Another direction is the evaluation of 6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione in animal models of diseases such as cancer, Alzheimer's disease, and diabetes. Additionally, the potential toxicity of 6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione needs to be further evaluated to ensure its safety for clinical use. Finally, the combination of 6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione with other drugs or therapies needs to be explored to enhance its efficacy in the treatment of diseases.
Conclusion:
In conclusion, 6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione is a promising chemical compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of 6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione in the treatment of various diseases.
合成方法
The synthesis of 6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione involves the reaction of 2,4-pyrimidinediamine with morpholine in the presence of a catalyst. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by column chromatography to obtain pure 6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione.
科学研究应用
6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione has potential applications in scientific research as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling pathways and are involved in various cellular processes such as cell division, differentiation, and apoptosis. 6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione has been shown to inhibit the activity of several kinases, including CDK2, CDK5, and GSK-3β. Inhibition of these kinases has been linked to the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
属性
IUPAC Name |
6-morpholin-4-yl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c12-7-5-6(9-8(13)10-7)11-1-3-14-4-2-11/h5H,1-4H2,(H2,9,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUZPFOTDMLSHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2882313.png)
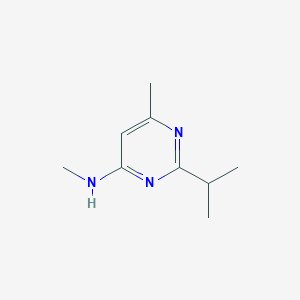
![N-(2-methoxyethyl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2882318.png)

![Tert-butyl 3-(2-aminopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2882320.png)
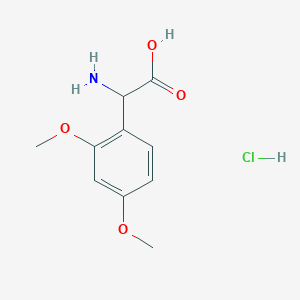
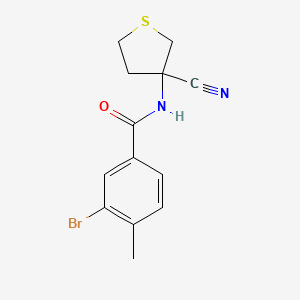
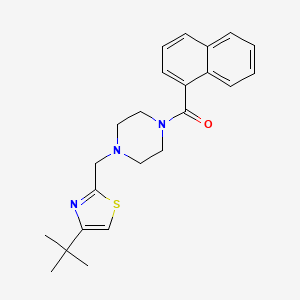
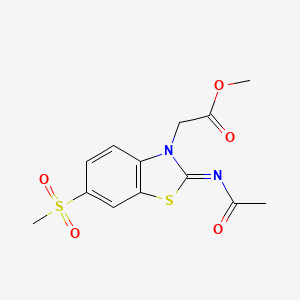
![7-(4-Benzylpiperazin-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2882328.png)
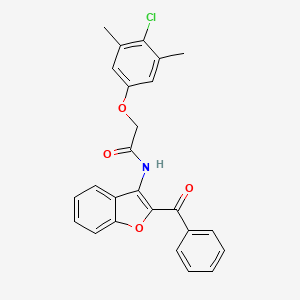
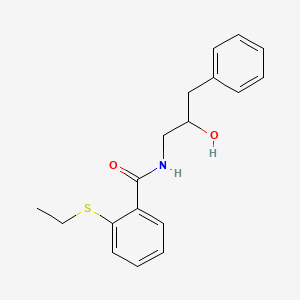
![N-Methyl-N-[2-[[(3S)-oxan-3-yl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2882333.png)
